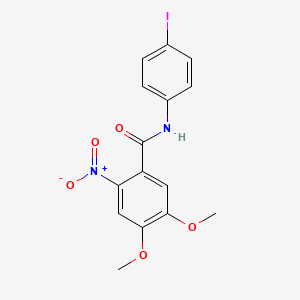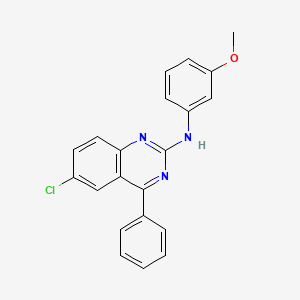
N-(4-iodophenyl)-4,5-dimethoxy-2-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-iodophenyl)-4,5-dimethoxy-2-nitrobenzamide is an organic compound characterized by the presence of an iodophenyl group, dimethoxy groups, and a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-iodophenyl)-4,5-dimethoxy-2-nitrobenzamide typically involves the iodination of a precursor compound followed by nitration and amidation reactions. One common method involves the iodination of 4-aminophenol to produce 4-iodophenol, which is then subjected to nitration to introduce the nitro group. The resulting compound is then reacted with 4,5-dimethoxybenzoyl chloride to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the use of palladium-catalyzed coupling reactions can be employed to streamline the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(4-iodophenyl)-4,5-dimethoxy-2-nitrobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine group under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form different oxidation states of the nitro group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide and copper catalysts.
Reduction Reactions: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are typically employed.
Major Products Formed
Substitution Reactions: Products include various substituted phenyl derivatives.
Reduction Reactions: The major product is the corresponding amine derivative.
Oxidation Reactions: Products include different oxidation states of the nitro group, such as nitroso or hydroxylamine derivatives.
Scientific Research Applications
N-(4-iodophenyl)-4,5-dimethoxy-2-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate and its role in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(4-iodophenyl)-4,5-dimethoxy-2-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-iodophenyl)-β-alanine derivatives: These compounds share the iodophenyl group and exhibit similar biological activities.
N-(4-iodophenyl)-N′-2-chloroethylurea: This compound also contains the iodophenyl group and has demonstrated significant antineoplastic and antiangiogenic potency.
Uniqueness
The combination of these functional groups allows for a wide range of chemical modifications and biological activities, making it a versatile compound in scientific research .
Properties
IUPAC Name |
N-(4-iodophenyl)-4,5-dimethoxy-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13IN2O5/c1-22-13-7-11(12(18(20)21)8-14(13)23-2)15(19)17-10-5-3-9(16)4-6-10/h3-8H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRZCBELGJSFVPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)NC2=CC=C(C=C2)I)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13IN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60361967 |
Source


|
| Record name | ST50716494 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60361967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61212-68-8 |
Source


|
| Record name | ST50716494 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60361967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(3-chlorobenzyl)-4-{[2-(2-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-1H-1,2,3-triazole](/img/structure/B6079991.png)

![N'-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylene}-5-methyl-3-thiophenecarbohydrazide](/img/structure/B6080019.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1,3-benzothiazol-2-yl)propanamide](/img/structure/B6080027.png)
![4-({1-[3-(methylthio)propanoyl]-4-piperidinyl}oxy)-N-(2-phenylethyl)benzamide](/img/structure/B6080029.png)
![2-[N-(benzenesulfonyl)-3-chloro-4-methylanilino]-N-(3-methoxyphenyl)acetamide](/img/structure/B6080037.png)
![1-[4-[3-[2-(2-Methylphenyl)ethyl]piperidine-1-carbonyl]piperidin-1-yl]ethanone](/img/structure/B6080043.png)
![1-{2-[3-(4-chlorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B6080049.png)
![N-(3,5-dimethoxyphenyl)-3-{1-[4-(methylthio)benzyl]-3-piperidinyl}propanamide](/img/structure/B6080051.png)
![3-(1,3-benzodioxol-5-yl)-4-methyl-1,4,5-triazatricyclo[5.2.2.0~2,6~]undec-5-ene](/img/structure/B6080055.png)
![3-({4-[1-(2,5-dimethyl-3-furoyl)-3-pyrrolidinyl]-1-piperidinyl}methyl)pyridine](/img/structure/B6080066.png)
![2-imino-5-[4-(1-naphthylmethoxy)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B6080079.png)
![1-(3,4-dihydro-2(1H)-isoquinolinyl)-3-[(2-isopropyl-5-methylcyclohexyl)oxy]-2-propanol hydrochloride](/img/structure/B6080083.png)
![ethyl 4-{[3-(2-hydroxyethyl)-4-(3-methylbutyl)-1-piperazinyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B6080090.png)
